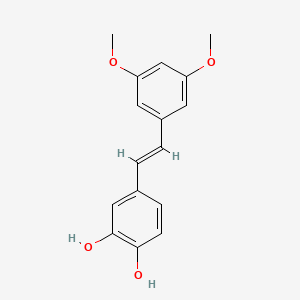

(E)-4-(3,5-Dimethoxystyryl)benzene-1,2-diol

Overview

Description

3’-Hydroxypterostilbene is a naturally occurring stilbene compound, structurally related to resveratrol and pterostilbene. It is characterized by the presence of two hydroxyl groups and two methoxy groups on its aromatic rings. This compound has garnered significant attention due to its potent biological activities, including anticancer, anti-inflammatory, and antioxidant properties .

Mechanism of Action

Target of Action

3’-Hydroxypterostilbene, a natural pterostilbene analogue, has been found to be more potent than pterostilbene against the growth of human cancer cells . The primary targets of 3’-Hydroxypterostilbene include phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinases (MAPKs) signaling pathways . It also targets cyclooxygenase-2 (COX-2), matrix metallopeptidase-9 (MMP-9), vascular endothelial growth factor (VEGF), and cyclin D1 .

Mode of Action

3’-Hydroxypterostilbene interacts with its targets by down-regulating the PI3K/Akt and MAPKs signaling pathways, including decreased phosphorylation of the mammalian target of rapamycin (mTOR) . It also down-regulates the protein levels of COX-2, MMP-9, VEGF, and cyclin D1 . This compound induces apoptosis and autophagy to inhibit cell growth .

Biochemical Pathways

The affected biochemical pathways include the PI3K/Akt and MAPKs signaling pathways . These pathways are crucial for cell survival, proliferation, and differentiation. By down-regulating these pathways, 3’-Hydroxypterostilbene inhibits the growth of cancer cells .

Pharmacokinetics

It is known that small changes in the chemical structure of stilbene compounds can result in significant pharmacodynamic differences .

Result of Action

The molecular and cellular effects of 3’-Hydroxypterostilbene’s action include the induction of apoptosis and autophagy, which effectively inhibit the growth of human colon cancer cells . It also results in the down-regulation of COX-2, MMP-9, VEGF, and cyclin D1 .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3’-Hydroxypterostilbene can be synthesized through various chemical reactions. One common method involves the oxidation of pterostilbene using 2-iodoxybenzoic acid in an organic solvent at room temperature . This reaction yields 3’-Hydroxypterostilbene with high purity.

Industrial Production Methods: Industrial production of 3’-Hydroxypterostilbene typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as methylation, rearrangement, and decarboxylation-isomerization reactions .

Chemical Reactions Analysis

Types of Reactions: 3’-Hydroxypterostilbene undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like 2-iodoxybenzoic acid.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: 2-iodoxybenzoic acid in an organic solvent at room temperature.

Reduction: Sodium borohydride in an appropriate solvent.

Substitution: Halogens or alkylating agents under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of pterostilbene yields 3’-Hydroxypterostilbene .

Scientific Research Applications

Chemistry: It serves as a valuable intermediate in the synthesis of other bioactive compounds.

Biology: It exhibits significant anticancer activity by inducing apoptosis and autophagy in cancer cells.

Industry: It is used in the development of nutraceuticals and functional foods due to its health benefits.

Comparison with Similar Compounds

- Resveratrol

- Pterostilbene

- Pinostilbene

Biological Activity

(E)-4-(3,5-Dimethoxystyryl)benzene-1,2-diol, also known by its CAS number 475231-21-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including cytotoxicity, genotoxicity, and its implications in pharmacological studies.

- Molecular Formula : C16H16O4

- Molecular Weight : 272.3 g/mol

- Structure : The compound features a stilbene backbone with two methoxy groups and a diol functional group that may influence its biological interactions.

Cytotoxicity and Genotoxicity

A study published in the journal PMC evaluated the cytotoxic effects of various stilbene derivatives, including this compound. The findings indicated that structural modifications of stilbenes can significantly enhance their cytotoxic properties against cancer cell lines. Specifically, this compound was tested alongside others in CHO-K1 and HepG2 cell lines using assays like XTT and clonogenic survival assays. It demonstrated notable cytotoxicity, although specific comparative data on this compound were not detailed .

Toxicological Studies

The compound has been utilized in toxicological studies assessing oral toxicity and reproductive/developmental toxicity in experimental models. These studies are crucial for understanding the safety profile of the compound when considering it for therapeutic applications .

Study on Stilbene Derivatives

In a comparative study of stilbene derivatives including this compound:

- Objective : To evaluate cytotoxicity and genotoxicity.

- Methodology : Various assays including the cytokinesis-block micronucleus assay were employed.

- Results : The study found that structural modifications can lead to significant differences in biological activity. For instance, compounds with additional hydroxyl groups showed enhanced cytotoxic effects compared to their less modified counterparts .

Data Table: Biological Activities of Related Compounds

| Compound Name | Cytotoxicity (IC50 µM) | Antiproliferative Activity | Notes |

|---|---|---|---|

| This compound | Not specified | Moderate | Used in toxicity studies |

| (E)-methyl-4-(3,5-dimethoxystyryl)benzoate | 50 | High | Significant cytotoxic effects |

| (E)-4-(3,5-dimethoxystyryl)aniline | 75 | Moderate | Enhanced by amino substitution |

Properties

IUPAC Name |

4-[2-(3,5-dimethoxyphenyl)ethenyl]benzene-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-19-13-7-12(8-14(10-13)20-2)4-3-11-5-6-15(17)16(18)9-11/h3-10,17-18H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQRBFXIUUDJHSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C=CC2=CC(=C(C=C2)O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60694080 | |

| Record name | 4-[2-(3,5-Dimethoxyphenyl)ethenyl]benzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475231-21-1 | |

| Record name | 4-[2-(3,5-Dimethoxyphenyl)ethenyl]benzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action for 3'-Hydroxypterostilbene (3HPSB) and its downstream effects?

A1: 3HPSB exerts its effects primarily through the inhibition of the IL-6/STAT3 signaling pathway [, , ]. This leads to a reduction in the levels of inflammatory markers such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and interleukin-6 (IL-6) [, ]. Additionally, 3HPSB has been shown to induce apoptosis and autophagy in cancer cells [, ], and to modulate the gut microbiota [, ].

Q2: What are the structural characteristics of 3HPSB?

A2:

Q3: What is the efficacy of 3HPSB in in vitro and in vivo models?

A3:

- In vitro: 3HPSB demonstrates anti-proliferative and pro-apoptotic effects in various cancer cell lines, including ovarian, prostate, and colon cancer cells [, , , ]. It effectively inhibits cell growth and induces apoptosis in these models.

- In vivo: Studies using mouse models have shown that 3HPSB can suppress tumor growth in colon cancer xenografts []. It also exhibits protective effects against colitis [, , ], non-alcoholic fatty liver disease [], and skin carcinogenesis [].

Q4: What is known about the pharmacokinetics of 3HPSB, including its absorption, distribution, metabolism, and excretion (ADME)?

A4: While detailed pharmacokinetic studies are limited, a preliminary study in rats revealed that 3HPSB could be detected in both urine and serum samples, suggesting its absorption and systemic distribution []. Additionally, research has identified pinostilbene and 3'-hydroxypterostilbene as potential metabolites []. Further investigation is needed to fully elucidate the ADME profile of 3HPSB.

Q5: What are the potential applications of 3HPSB based on its pharmacological activities?

A5: 3HPSB shows promise for applications in several areas due to its diverse pharmacological activities:

- Anti-cancer agent: Its potent anti-proliferative, pro-apoptotic, and anti-tumorigenic effects in various cancer models suggest its potential as a therapeutic agent for cancer treatment [, , , ].

- Anti-inflammatory agent: 3HPSB effectively reduces inflammatory markers and ameliorates inflammation in models of colitis and other inflammatory diseases [, , ].

- Metabolic disorders: Its ability to ameliorate non-alcoholic fatty liver disease in mice highlights its potential for managing metabolic disorders [].

Q6: Is there any information available on the stability and formulation of 3HPSB?

A6: While specific data on 3HPSB's stability under various conditions is limited in the provided research, it's a common challenge for many polyphenols. Formulation strategies like encapsulation or complexation with carriers could potentially enhance its stability, solubility, and bioavailability. Further research is needed to explore and optimize 3HPSB formulations for improved therapeutic efficacy.

Q7: How does the structure of 3HPSB relate to its activity (SAR)?

A7: While specific SAR studies for 3HPSB are limited in the provided research, comparing its activity with related stilbenes like pterostilbene provides some insights [, , , ]. The presence of the catechol moiety (two hydroxyl groups on the aromatic ring) appears crucial for its potent antioxidant and anti-inflammatory effects. Additionally, the methoxy groups on the other aromatic ring likely contribute to its bioavailability and specific interactions with biological targets. Further investigations are needed to fully elucidate the SAR relationships for 3HPSB and guide the development of more potent and selective analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.